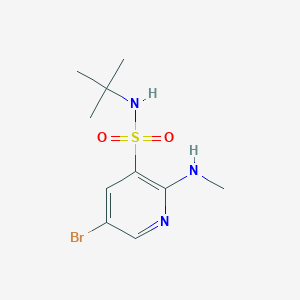

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide

Description

Substituent Effects on Physicochemical Properties

- Steric Influence : The tert-butyl group at the sulfonamide nitrogen creates significant steric hindrance, reducing rotational freedom and potentially limiting interactions with planar biological targets. In contrast, diethyl or ethyl-methyl groups in analogues offer moderate bulk without fully obstructing adjacent sites.

- Electronic Effects : The electron-withdrawing sulfonamide group (-SO₂NH-) enhances the pyridine ring’s electrophilicity, facilitating reactions at the bromine site. This effect is amplified in the tert-butyl derivative due to the group’s inductive electron-donating nature, which may stabilize intermediates during substitution reactions.

- Solubility Trends : Tert-butyl substitution decreases aqueous solubility compared to N-methyl or N-ethyl analogues, as evidenced by the higher logP value inferred from its molecular weight and hydrophobic substituents.

Reactivity Patterns :

The bromine atom at position 5 serves as a prime site for nucleophilic aromatic substitution (SNAr). For example, in 5-bromo-N-methyl-3-pyridinesulfonamide, bromine is readily displaced by amines or thiols under mild conditions. The tert-butyl variant likely follows similar pathways, though steric effects may slow kinetics.

Crystallographic Studies and Conformational Analysis

While direct crystallographic data for 5-bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is unavailable, insights can be extrapolated from related sulfonamides:

Predicted Conformational Features

- Sulfonamide Group Orientation : The sulfonamide moiety typically adopts a coplanar arrangement with the pyridine ring to maximize resonance stabilization, as seen in 5-bromo-2-methoxy-N-pyridin-3-ylbenzenesulfonamide. The tert-butyl group, however, may force non-planarity due to steric clashes with the pyridine C-H groups.

- Hydrogen-Bonding Capacity : The methylamino group at position 2 and sulfonamide NH can act as hydrogen bond donors, while the sulfonyl oxygen atoms serve as acceptors. In analogues like 5-bromo-N,N-diethyl-4-(methylamino)pyridine-3-sulfonamide, such interactions facilitate crystal packing via intermolecular H-bonds.

Hypothetical Crystal Packing :

The tert-butyl group’s bulk may lead to a looser packing density compared to N-methyl or N-ethyl derivatives, reducing melting points and altering mechanical properties. This is consistent with trends observed in sterically hindered sulfonamides.

Figure 1: Proposed Conformational Isomerism

Pyridine Ring

|

SO₂-N-(tert-butyl)

|

Methylamino (-NHCH₃)

Rotational barriers around the sulfonamide N-C bond likely exist due to the tert-butyl group’s size, favoring a conformation where the bulky substituent is oriented away from the pyridine ring.

Properties

Molecular Formula |

C10H16BrN3O2S |

|---|---|

Molecular Weight |

322.22 g/mol |

IUPAC Name |

5-bromo-N-tert-butyl-2-(methylamino)pyridine-3-sulfonamide |

InChI |

InChI=1S/C10H16BrN3O2S/c1-10(2,3)14-17(15,16)8-5-7(11)6-13-9(8)12-4/h5-6,14H,1-4H3,(H,12,13) |

InChI Key |

ATKQXYXSPVWIFF-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=C(N=CC(=C1)Br)NC |

Origin of Product |

United States |

Preparation Methods

Preparation of 5-Bromopyridine-3-sulfonyl Chloride

This intermediate is synthesized from pyridine-3-sulfonic acid via chlorination and bromination steps:

- Reagents and Conditions:

- Pyridine-3-sulfonic acid (starting material)

- Phosphorus oxychloride (POCl3) for sulfonyl chloride formation

- Bromine for bromination at position 5

- Reaction temperature: 120–125°C

- Reaction time: 18 hours for chlorination, 5 hours for bromination

- Inert atmosphere and mechanical stirring applied

- Procedure Summary:

- Pyridine-3-sulfonic acid is reacted with POCl3 and catalytic amounts of 5 (likely a catalyst or additive) at elevated temperature.

- Excess POCl3 is removed under vacuum.

- Bromine is added to the sulfonyl chloride intermediate and heated again to complete bromination.

- The product is extracted with dichloromethane (DCM) and isolated as crude 5-bromopyridine-3-sulfonyl chloride.

- Yield: Approximately 74.4% crude yield after extraction and solvent removal.

Formation of 5-Bromo-N-tert-butylpyridine-3-sulfonamide

- Reagents and Conditions:

- Crude 5-bromopyridine-3-sulfonyl chloride dissolved in tetrahydrofuran (THF)

- tert-Butylamine added at 0–5°C

- Stirring for 2 hours at ambient temperature

- Procedure Summary:

- The sulfonyl chloride intermediate is reacted with tert-butylamine under cooling to minimize side reactions.

- After reaction completion (monitored by HPLC), solvent removal and extraction with ethyl acetate followed by washing with water is performed.

- The product is precipitated by adding hexanes and collected by filtration.

- Yield: Approximately 54.3% overall yield from the sulfonyl chloride intermediate.

- Characterization: ^1H NMR (DMSO-d6, 400 MHz) shows characteristic aromatic and tert-butyl signals confirming the sulfonamide formation.

Introduction of the Methylamino Group at Position 2

While direct detailed procedures for the methylamino substitution at position 2 on the pyridine ring are less explicitly reported, the general approach involves nucleophilic substitution or amination of a suitable pyridine precursor:

- Likely Method:

- Starting from 5-bromo-N-(tert-butyl)pyridine-3-sulfonamide, a methylamine or methylamino reagent is introduced at the 2-position through nucleophilic aromatic substitution or transition-metal catalyzed amination.

- Controlled reaction conditions (inert atmosphere, low temperature) are used to avoid side reactions.

- Purification by recrystallization or chromatography ensures high purity of the final compound.

Summary Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents/Conditions | Temperature (°C) | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | 5-Bromopyridine-3-sulfonyl chloride | Pyridine-3-sulfonic acid, POCl3, Br2 | 120–125 | 18 h + 5 h | 74.4 | Chlorination followed by bromination |

| 2 | 5-Bromo-N-tert-butylpyridine-3-sulfonamide | tert-Butylamine, THF | 0–5 (add), RT | 2 h | 54.3 | Sulfonamide formation, precipitation |

| 3 | 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide | Methylamine or methylamino reagent (not fully detailed) | Controlled, inert | Variable | Not specified | Amination at position 2, purification |

Analytical and Purification Techniques

- Reaction Monitoring: High-performance liquid chromatography (HPLC) is used to monitor reaction progress and completion at each step.

- Purification:

- Solvent extraction (e.g., dichloromethane, ethyl acetate)

- Precipitation by addition of non-polar solvents such as hexanes

- Recrystallization or chromatographic methods to achieve high purity

- Characterization:

- Nuclear magnetic resonance (NMR) spectroscopy (^1H NMR) for structural confirmation

- Mass spectrometry (MS) for molecular weight verification

- Melting point and elemental analysis as supplementary data

Research Findings and Industrial Relevance

- The described preparation method is scalable and suited for industrial manufacture due to relatively mild conditions and good yields in key steps.

- The intermediate sulfonyl chloride and sulfonamide compounds are stable and isolable, facilitating multi-step synthesis.

- The bromine substituent at the 5-position allows for further functionalization if desired, enhancing the compound’s utility in medicinal chemistry.

- The tert-butyl sulfonamide group improves the compound’s pharmacokinetic properties by increasing steric bulk and metabolic stability.

- The methylamino substitution is critical for biological activity modulation, though detailed mechanistic studies remain ongoing.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the bromine position.

Scientific Research Applications

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is a pyridine derivative characterized by a bromine atom at the 5th position, a tert-butyl group at the nitrogen atom, a methylamino group at the 2nd position, and a sulfonamide group at the 3rd position of the pyridine ring. It is used in scientific research for its unique chemical properties.

Scientific Research Applications

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is a versatile compound with applications spanning chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of complex molecules.

Biology

- It is used in studying biological pathways and enzyme interactions.

Medicine

- It is investigated for potential therapeutic properties and as a precursor for drug development.

- The sulfonamide group may exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

- Related pyridine sulfonamides can induce apoptosis in cancer cell lines by disrupting microtubule assembly and triggering caspase activation. It has the potential to act as a microtubule-destabilizing agent.

- It can bind to enzymes or receptors, modulating their activity and affecting various biological pathways.

Industry

- It is utilized in the production of specialty chemicals and materials.

Chemical Reactions

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide can undergo oxidation, reduction, and substitution reactions.

Types of Reactions

- Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide. Oxidation may yield sulfoxides or sulfones.

- Reduction: Reduction reactions can be performed to modify the functional groups. Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

- Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents. Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide and potassium tert-butoxide. Substitution reactions can introduce various functional groups at the bromine position.

Mechanism of Action

The mechanism of action of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes structurally related pyridine sulfonamides and their key properties:

Key Observations:

- For example, the chloro derivative shows moderate PI3Kα activity (IC₅₀: 1.08–2.69 µM), while the methylamino analogue’s activity remains unquantified but is hypothesized to be stronger .

- Steric Effects : The tert-butyl group at C3 is conserved across analogues, suggesting its importance in binding-pocket accommodation.

Biological Activity

5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is a chemical compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C₈H₁₂BrN₃O₂S

Molecular Weight: 294.17 g/mol

IUPAC Name: 5-bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide

The compound features a bromine atom at the 5th position of the pyridine ring, a tert-butyl group at the nitrogen atom, and a sulfonamide group at the 3rd position. These structural characteristics contribute to its unique reactivity and biological properties.

The biological activity of 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide is primarily attributed to its interaction with various molecular targets in biological systems. The sulfonamide group is known to exhibit antibacterial properties by inhibiting bacterial dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria. Additionally, the bromine atom may enhance the compound's binding affinity to specific enzymes or receptors, influencing its pharmacological effects .

Antibacterial Activity

Research indicates that compounds similar to 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide exhibit significant antibacterial properties against various strains of bacteria. For instance, studies have shown that sulfonamide derivatives can effectively inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The mechanism involves competitive inhibition of the bacterial enzyme involved in folate biosynthesis .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. In vitro assays have demonstrated that related pyridine sulfonamides can induce apoptosis in cancer cell lines by disrupting microtubule assembly and triggering caspase activation . The potential for 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide to act as a microtubule-destabilizing agent warrants further investigation.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluating various pyridine derivatives found that certain analogs exhibited minimum inhibitory concentrations (MICs) ranging from 4 to 16 µg/mL against resistant bacterial strains, highlighting their potential as novel antimicrobial agents .

- Cytotoxicity Assays : In cellular models, compounds structurally related to 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide showed cytotoxic effects with IC₅₀ values between 10 and 30 µM against different cancer cell lines, indicating promising therapeutic applications .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 5-Bromo-N,N-dimethyl-4-(methylamino)pyridine-3-sulfonamide | Structure | Antibacterial, anticancer |

| 4-(Methylamino)pyridine | Structure | Less reactive, limited biological activity |

| 5-Bromo-N,N-diethyl-4-(methylamino)-3-pyridinesulfonamide | Structure | Enhanced reactivity but different binding properties |

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing 5-Bromo-N-(tert-butyl)-2-(methylamino)pyridine-3-sulfonamide, and how are intermediates characterized?

- Methodological Answer : A typical route involves Suzuki-Miyaura coupling or nucleophilic substitution to introduce the tert-butyl and methylamino groups. For example, tert-butyl carbamate intermediates (as seen in ) are synthesized under argon using palladium catalysts, followed by deprotection with trifluoroacetic acid (TFA). Characterization relies on NMR (¹H/¹³C) for tracking functional groups and HPLC for purity assessment. Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) is critical for isolating intermediates .

Q. How do researchers confirm the regioselectivity of bromine substitution in pyridine derivatives like this compound?

- Methodological Answer : Regioselectivity is determined via X-ray crystallography (as demonstrated in for a related sulfonamide) and 2D NMR (e.g., NOESY or HSQC) to map spatial arrangements. Computational methods (DFT calculations) can predict electron density patterns to rationalize bromine placement .

Q. What safety precautions are essential when handling this sulfonamide derivative?

- Methodological Answer : Safety protocols include using fume hoods for volatile reagents (e.g., TFA), PPE (gloves, goggles), and inert gas purging during reactions. Storage recommendations (e.g., anhydrous conditions, −20°C) align with guidelines for sulfonamides in . Emergency measures for spills involve neutralization with sodium bicarbonate .

Advanced Research Questions

Q. How can computational tools optimize reaction conditions for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) and reaction path search algorithms (as in ) predict activation energies and transition states. For instance, ICReDD’s approach combines computational screening (e.g., solvent effects, catalyst selection) with experimental validation to reduce trial-and-error cycles. This is critical for optimizing microwave-assisted reactions (e.g., 140°C heating in ) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected peaks in NMR) for this compound?

- Methodological Answer : Contradictions may arise from rotamers (tert-butyl groups) or residual solvents. Use variable-temperature NMR to distinguish dynamic effects, and compare with high-resolution mass spectrometry (HRMS) for molecular ion validation. Cross-referencing with crystallographic data ( ) clarifies structural ambiguities .

Q. How do researchers design catalytic systems for selective functionalization of the pyridine ring?

- Methodological Answer : Ligand design (e.g., bulky phosphines) and catalyst screening (e.g., Pd/Cu systems) enhance selectivity. For brominated pyridines (), boronic acid cross-coupling requires precise stoichiometry and temperature control. Kinetic studies (e.g., in situ IR monitoring) track reaction progress .

Q. What methodologies validate the environmental stability and degradation pathways of this compound?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) assess shelf life. LC-MS/MS identifies degradation products, while QSAR models predict persistence in environmental matrices. ’s classification (RDF2050104) emphasizes membrane separation technologies for waste stream analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.